molecular formula C15H12N2O2 B13842856 11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide

11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide

Katalognummer: B13842856
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: XLOSCBGYKCBKDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is part of the dibenzoazepine family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide typically involves the reaction of dibenzoazepine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,e]azepine as a starting material, which is then oxidized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide is unique due to its specific functional groups and chemical properties, which make it suitable for a wide range of applications in different fields. Its versatility and potential for modification further enhance its value in scientific research and industrial applications .

Eigenschaften

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

11-oxo-6H-benzo[c][1]benzazepine-5-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-9-10-5-1-2-6-11(10)14(18)12-7-3-4-8-13(12)17/h1-8H,9H2,(H2,16,19)

InChI-Schlüssel

XLOSCBGYKCBKDH-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3N1C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.